molecular formula C5H15ClN2 B12862839 (R)-N1,N1-Dimethylpropane-1,2-diamine hydrochloride

(R)-N1,N1-Dimethylpropane-1,2-diamine hydrochloride

Katalognummer: B12862839
Molekulargewicht: 138.64 g/mol
InChI-Schlüssel: BDPZEGWDXLLDQC-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride typically involves the reaction of ®-1,2-diaminopropane with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process can be summarized as follows:

    Starting Material: ®-1,2-diaminopropane

    Reagents: Formaldehyde, Hydrogen chloride

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride involves large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity of ®-1,2-diaminopropane.

    Reaction Setup: Using reactors equipped with temperature control systems.

    Product Isolation: The product is isolated by crystallization or distillation, followed by purification to achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Wissenschaftliche Forschungsanwendungen

®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of ®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N1,N1-Dimethylpropane-1,2-diamine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

    N1,N1-Dimethyl-1,2-diaminoethane: A structurally similar compound with different chain length and properties.

    N1,N1-Dimethyl-1,3-diaminopropane: Another similar compound with a different position of the amine groups.

Uniqueness

®-N1,N1-Dimethylpropane-1,2-diamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to selectively interact with chiral targets makes it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C5H15ClN2

Molekulargewicht

138.64 g/mol

IUPAC-Name

(2R)-1-N,1-N-dimethylpropane-1,2-diamine;hydrochloride

InChI

InChI=1S/C5H14N2.ClH/c1-5(6)4-7(2)3;/h5H,4,6H2,1-3H3;1H/t5-;/m1./s1

InChI-Schlüssel

BDPZEGWDXLLDQC-NUBCRITNSA-N

Isomerische SMILES

C[C@H](CN(C)C)N.Cl

Kanonische SMILES

CC(CN(C)C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.